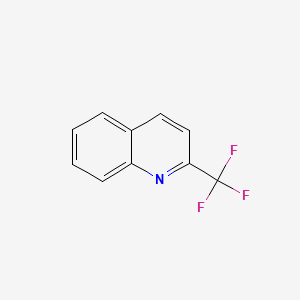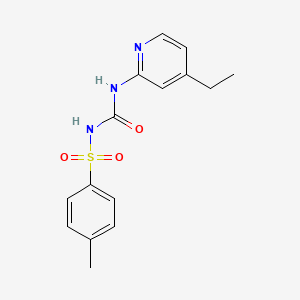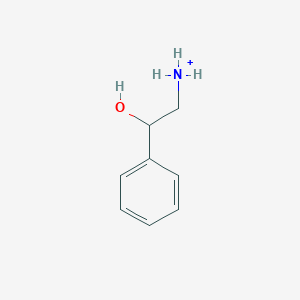
Phenylethanolaminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylethanolaminium is an ammonium ion that is the conjugate acid of phenylethanolamine arising from protonation of the primary amino group; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate acid of a phenylethanolamine.
Phenylethanolaminium belongs to the class of organic compounds known as aralkylamines. These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group.
Wissenschaftliche Forschungsanwendungen
Phytochemistry and Pharmacological Activity
Phenylethanoid glycosides (PhGs), including Phenylethanolaminium derivatives, exhibit significant bioactivities. They are found in traditional Chinese medicines and other medicinal plants. PhGs are known for their neuroprotective, anti-inflammatory, antioxidant, antibacterial, antiviral, cytotoxic, immunomodulatory, and enzyme inhibitory effects. Additionally, their pharmacokinetic properties are also a subject of research (Xue & Yang, 2016). Another study systematically reviews the therapeutic potential of PhGs, highlighting their antibacterial, anticancer, antidiabetic, anti-inflammatory, antioxidant, antiviral, and neuroprotective properties (Wu et al., 2020).
Analytical Detection Methods
Innovative methods for detecting Phenylethanolamine A (PA), a β-agonist, have been developed. A study introduces an immunochromatographic assay based on surface-enhanced Raman scattering for ultrasensitive and quantitative detection of PA (Li et al., 2014). Another research developed a highly sensitive and specific enzyme-linked immunosorbent assay (ELISA) for detecting PA in tissue and feed samples, confirmed by liquid chromatography tandem mass spectrometry (Cao et al., 2013).
Antibacterial Applications
A study assessed the antibacterial activity of phenylethanoid glycosides isolated from Phlomis lanceolata against multi-drug-resistant strains of Staphylococcus aureus, indicating considerable activities against all tested strains (Nazemiyeh et al., 2007).
Industrial Applications
Research into the selective synthesis of 1-Phenylethanol by hydrogenation of acetophenone using supercritical CO2 is explored for its potential industrial applications, particularly in the pharmaceutical industry (More & Yadav, 2018).
Biotechnological Production
Advancements in the biotechnological production of 2-Phenylethanol, an important aromatic alcohol with various industrial applications, are discussed in a review. This includes strategies to increase production and applications of in situ product removal techniques (Hua & Xu, 2011).
Eigenschaften
Molekularformel |
C8H12NO+ |
|---|---|
Molekulargewicht |
138.19 g/mol |
IUPAC-Name |
(2-hydroxy-2-phenylethyl)azanium |
InChI |
InChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/p+1 |
InChI-Schlüssel |
ULSIYEODSMZIPX-UHFFFAOYSA-O |
SMILES |
C1=CC=C(C=C1)C(C[NH3+])O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C[NH3+])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-methyl-2-phenyl-N-[1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B1226511.png)

![3-chloro-6-methyl-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B1226514.png)

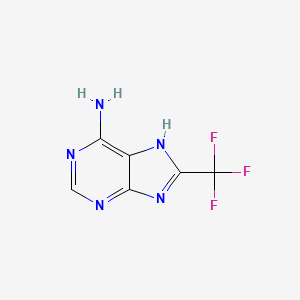
![3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzamide](/img/structure/B1226520.png)
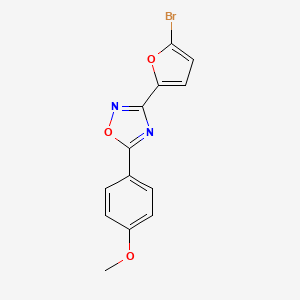
![2-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B1226525.png)
![N-[5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-thiazolyl]-4-chlorobenzamide](/img/structure/B1226526.png)
![5-(4-Chlorobenzoyl)-2-[(Z)-(dimethylamino)methylene]-3-oxo-2,3-dihydropyrrolo[2,1-b]thiazole-7-carboxylic acid methyl ester](/img/structure/B1226529.png)
